trans-4-(Diethylamino)cinnamaldehyde
Overview
Description
Trans-4-(Diethylamino)cinnamaldehyde is a synthetic organic compound with the molecular formula (C2H5)2NC6H4CH=CHCHO . It is a gold powder in appearance .
Molecular Structure Analysis
The molecular weight of trans-4-(Diethylamino)cinnamaldehyde is 203.28 . Its linear formula is (C2H5)2NC6H4CH=CHCHO . The InChI key is JXXOTBSUZDDHLT-AATRIKPKSA-N .Physical And Chemical Properties Analysis
Trans-4-(Diethylamino)cinnamaldehyde appears as a gold powder . It has a melting point of 74-76 °C .Scientific Research Applications
1. Dual Chemosensor for Cu2+ and Fe3+
- Summary of Application: A new fluorescent sensor, RT4, was synthesized by reacting trans-4-(diethylamino)cinnamaldehyde with rhodamine B hydrazide in a one-step reaction . This sensor was used to detect Cu2+ and Fe3+ ions.
- Methods of Application: The characterization of RT4 was done using FT-IR, 1H NMR, 13C NMR, and single crystal X-ray crystallography . The sensor exhibited a highly selective and sensitive colorimetric response upon recognition of Cu2+ and fluorometric response with Fe3+ ions in aqueous acetonitrile .
- Results or Outcomes: The calculated limit of detections (LOD) of RT4 with Cu2+ and Fe3+ were 0.20 and 0.18 µM at λ abs/em = 555 and 585 nm, respectively . The sensor also showed low cytotoxicity in human colorectal carcinoma HCT 116 after 24 hours .
2. Antibacterial Surfaces
- Summary of Application: Cinnamaldehyde was incorporated into mussel-inspired and natural plant polyphenol coatings as part of a single-step fabrication process . These coatings exhibited strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .
- Methods of Application: Polydopamine–cinnamaldehyde, polyethyleneimine–cinnamaldehyde, and tannic acid–cinnamaldehyde coatings were prepared . Cinnamaldehyde was also impregnated into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth .
- Results or Outcomes: The polydopamine- and tannic acid-based systems displayed a log 10 Reduction = 8 . No loss in antibacterial efficacy was observed for non-woven polypropylene cloth impregnated with cinnamaldehyde over 17 recycle tests .
3. Antibacterial Agent Against Foodborne Enterobacteriaceae
- Summary of Application: The compound was studied for its antibacterial effectiveness against foodborne Enterobacteriaceae, a primary group of Gram-negative pathogens responsible for foodborne illnesses . The study also explored its synergism with gentamicin (GEN), an antibiotic .
- Methods of Application: The antibacterial activity was evaluated by the disk diffusion method, microdilution test, kinetics of growth, and time-kill curve . The synergistic effect between trans-cinnamaldehyde (TC) and GEN was investigated by checkerboard assay .
- Results or Outcomes: All strains showed sensitivity to TC with an inhibition zone diameter >35 mm . The TC showed inhibitory and bactericidal action in most tested bacteria around 625 μg/mL . Sub-inhibitory amounts (1/2 and 1/4 MIC) of TC interfered with the growth kinetics by lag phase extension and decreased the log phase . The synergistic effect between TC/GEN was observed for E. coli and E. cloacae strains with FICi ranging from 0.15 to 0.50 .
4. Chromogenic Reagent
- Summary of Application: trans-4-(Diethylamino)cinnamaldehyde is used as a chromogenic reagent for the determination of certain compounds .
- Methods of Application: The specific methods of application can vary depending on the compound being analyzed .
- Results or Outcomes: The outcomes can also vary, but the use of trans-4-(Diethylamino)cinnamaldehyde as a chromogenic reagent can help in the identification or quantification of certain compounds .
5. Overcoming Bacterial Resistance
- Summary of Application: The compound has been studied as a potential candidate to overcome bacterial resistance . The research has focused on its ability to increase the efficacy of different antibiotics, especially cefotaxime, ciprofloxacin, and gentamicin .
6. Interference with Bacterial Tolerance
- Summary of Application: The compound has been studied for its ability to interfere with bacterial tolerance .
- Methods of Application: The specific methods of application can vary depending on the specific study .
- Results or Outcomes: In one study, isolates which recovered tolerance were identified in all six independent lineages with supplementation after three rounds of subculture .
properties
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOTBSUZDDHLT-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418751 | |
Record name | trans-4-(Diethylamino)cinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(Diethylamino)cinnamaldehyde | |
CAS RN |
22411-59-2 | |
Record name | NSC166362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-(Diethylamino)cinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22411-59-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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